molecular formula C22H16Cl2N2O3 B14943694 3-(2-chlorophenyl)-6-(4-chlorophenyl)-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione

3-(2-chlorophenyl)-6-(4-chlorophenyl)-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione

Cat. No.: B14943694
M. Wt: 427.3 g/mol
InChI Key: OOSZKNCUZFZFHD-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-6-(4-chlorophenyl)-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione is a complex organic compound characterized by its unique structural features. This compound belongs to the class of heterocyclic compounds, which are known for their diverse chemical properties and wide range of applications in various fields.

Preparation Methods

The synthesis of 3-(2-chlorophenyl)-6-(4-chlorophenyl)-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione involves several steps, including the formation of key intermediates and the use of specific reaction conditions. The synthetic route typically starts with the preparation of the chlorophenyl derivatives, followed by cyclization reactions to form the oxazoloisoindole core. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, as well as the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl groups can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific temperature and pressure conditions. The major products formed from these reactions depend on the nature of the reagents and the reaction conditions .

Scientific Research Applications

3-(2-chlorophenyl)-6-(4-chlorophenyl)-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Compared to other similar compounds, 3-(2-chlorophenyl)-6-(4-chlorophenyl)-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione stands out due to its unique structural features and diverse range of applications. Similar compounds include other heterocyclic compounds with chlorophenyl groups, such as imidazoles and triazoles. These compounds share some chemical properties but differ in their specific applications and mechanisms of action .

Properties

Molecular Formula

C22H16Cl2N2O3

Molecular Weight

427.3 g/mol

IUPAC Name

5-(2-chlorophenyl)-10-(4-chlorophenyl)-3-oxa-4,10-diazatetracyclo[5.5.1.02,6.08,12]tridec-4-ene-9,11-dione

InChI

InChI=1S/C22H16Cl2N2O3/c23-10-5-7-11(8-6-10)26-21(27)16-13-9-14(17(16)22(26)28)20-18(13)19(25-29-20)12-3-1-2-4-15(12)24/h1-8,13-14,16-18,20H,9H2

InChI Key

OOSZKNCUZFZFHD-UHFFFAOYSA-N

Canonical SMILES

C1C2C3C(C1C4C2C(=NO4)C5=CC=CC=C5Cl)C(=O)N(C3=O)C6=CC=C(C=C6)Cl

Origin of Product

United States

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